molecular formula C16H24ClNS2 B14506549 N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride CAS No. 63732-13-8

N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride

Cat. No.: B14506549
CAS No.: 63732-13-8
M. Wt: 330.0 g/mol
InChI Key: GQJFIQJQLMLRTJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N,N-dimethylacetamide hydrochloride
  • N-(2-Aminoethyl)methacrylamide hydrochloride
  • Articaine hydrochloride

Uniqueness

N,N-Diethyl-alpha-methyl-gamma-2-thienyl-2-thiophenepropanamine hydrochloride is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Properties

CAS No.

63732-13-8

Molecular Formula

C16H24ClNS2

Molecular Weight

330.0 g/mol

IUPAC Name

N,N-diethyl-4,4-dithiophen-2-ylbutan-2-amine;hydrochloride

InChI

InChI=1S/C16H23NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-11,13-14H,4-5,12H2,1-3H3;1H

InChI Key

GQJFIQJQLMLRTJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)CC(C1=CC=CS1)C2=CC=CS2.Cl

Origin of Product

United States

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